3-(Piperidin-3-yl)-1,2,4-oxadiazole hydrochloride
CAS No.: 1609409-17-7
Cat. No.: VC5227661
Molecular Formula: C7H12ClN3O
Molecular Weight: 189.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1609409-17-7 |
|---|---|
| Molecular Formula | C7H12ClN3O |
| Molecular Weight | 189.64 |
| IUPAC Name | 3-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride |
| Standard InChI | InChI=1S/C7H11N3O.ClH/c1-2-6(4-8-3-1)7-9-5-11-10-7;/h5-6,8H,1-4H2;1H |
| Standard InChI Key | OSTSKRGTXKQIJY-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)C2=NOC=N2.Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule consists of a 1,2,4-oxadiazole ring fused to a piperidine heterocycle at the 3-position, with a hydrochloride salt enhancing solubility. The oxadiazole ring contributes aromatic stability and hydrogen-bonding capacity, while the piperidine moiety introduces conformational flexibility and basicity. The molecular formula is C₇H₁₁ClN₄O, with a molecular weight of 202.64 g/mol (derived from analogous structures in ).
Key Structural Features:
-
Oxadiazole Ring: A five-membered heterocycle with two nitrogen and one oxygen atom, enabling π-π stacking and dipole interactions.
-
Piperidine Substituent: A six-membered saturated ring with one nitrogen atom, providing a protonation site for salt formation.
-
Hydrochloride Salt: Improves aqueous solubility and bioavailability compared to the free base.
Synthesis and Optimization
Synthetic Pathways
The synthesis of 3-(piperidin-3-yl)-1,2,4-oxadiazole derivatives typically follows a three-step protocol (Figure 1), as demonstrated for analogous compounds :
-
Esterification: Reaction of piperidine-3-carboxylate derivatives with acyl chlorides to form intermediate esters.
-
Hydrazide Formation: Heating with hydrazine hydrate yields carbohydrazides.
-
Cyclization: Treatment with carbon disulfide (CS₂) under basic conditions facilitates oxadiazole ring closure.
For the hydrochloride salt, final protonation with hydrochloric acid completes the synthesis.
Example Conditions:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Ethyl piperidine-3-carboxylate, 4-methoxyphenylsulfonyl chloride, pH 9–10 | 85% | |
| 2 | Hydrazine hydrate, ethanol, reflux | 78% | |
| 3 | CS₂, KOH, 0°C to RT | 65% |
Physicochemical Properties
Experimental Data
While direct data for 3-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride is limited, analogs provide critical insights:
| Property | Value (Analog ) | Method |
|---|---|---|
| Density | 1.054 g/cm³ | X-ray crystallography |
| LogP | 1.82 | Chromatography |
| PSA (Polar Surface Area) | 50.95 Ų | Computational modeling |
| Solubility | >10 mg/mL (water) | Kinetic solubility |
The hydrochloride salt’s solubility exceeds that of the free base, as seen in similar piperidine-oxadiazole structures.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key absorption bands for analogous oxadiazole-piperidine compounds include:
-
3,351 cm⁻¹: N–H stretch (amide).
-
1,672 cm⁻¹: C═N vibration (oxadiazole).
-
1,433 cm⁻¹: S═O stretch (sulfonyl groups in intermediates) .
Nuclear Magnetic Resonance (NMR)
¹H-NMR (400 MHz, D₂O, δ ppm):
-
7.72 (d, J = 8.8 Hz): Aromatic protons (if substituted).
-
3.30–3.10 (m): Piperidine H-2 and H-6.
¹³C-NMR (100 MHz, D₂O, δ ppm):
-
167.2: Oxadiazole C-3.
-
58.4: Piperidine C-3.
-
45.1: N–CH₂ groups.
Comparative Analysis with Structural Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume